Ferrozine plays a crucial role in analyzing iron levels in biological samples. It is commonly employed in studies related to:
These are just a few examples, and ferrozine's application extends to various other biological studies where iron quantification is necessary.
Beyond biological research, ferrozine finds application in environmental science:
Ferrozine is a chemical compound known for its ability to chelate iron ions, forming stable complexes that are utilized primarily in analytical chemistry. The chemical name for Ferrozine is sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulfonate) monosodium salt, and its molecular formula is C20H15N4NaO6S2. It appears as a light yellow to yellow-green powder and is soluble in water at concentrations of up to 50 mg/mL . Ferrozine forms a magenta-colored solution when it binds with ferrous ions (Fe²⁺), making it a valuable reagent for the quantitative determination of iron in various samples .
Ferrozine reacts specifically with ferrous ions to form a stable complex that exhibits a strong absorption peak at 562 nm. This property allows for the spectrophotometric determination of iron concentrations in different matrices, including water and biological samples . The reaction can be summarized as follows:
This complexation is particularly effective in the pH range of 4 to 9 and can remain stable even in the presence of acidic conditions .
Ferrozine has demonstrated biological activity beyond its chelation properties. It has been shown to inhibit lipid peroxidation in biological systems, particularly in rat liver mitochondria. This antioxidant effect is attributed to its ability to react with hydrogen peroxide and form complexes that prevent the formation of harmful hydroxyl radicals . Additionally, Ferrozine's role as an iron chelator makes it useful in studies assessing oxidative stress and reactive oxygen species in various biological contexts.
The synthesis of Ferrozine typically involves the sulfonation of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine. This process enhances the compound's solubility and reactivity. The general steps include:
Ferrozine is widely used in various applications:
Studies have shown that Ferrozine's interaction with metal ions can be influenced by the presence of other chelating agents. For example, it selectively binds with ferrous ions over ferric ions, allowing for accurate assessments of iron speciation in samples . Additionally, modifications of the original Ferrozine method have been developed to enhance its specificity and sensitivity for different sample types, including natural waters and food matrices .
Ferrozine belongs to a class of compounds known as ferroin reagents, which are characterized by their ability to form colored complexes with iron ions. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4,6-Tripyridyl-s-triazine | Triazine-based ligand | Forms a deep blue-purple complex with ferrous ions |
1,10-Phenanthroline | Bidentate ligand | Used for determining trace amounts of iron |
Bathophenanthroline | Bidentate ligand | Forms stable complexes with both ferrous and ferric ions |
3-(2-Pyridyl)-5,6-bis(4-sulfonic acid)-1,2,4-triazine | Sulfonated triazine | Similar structure but less soluble compared to Ferrozine |
Ferrozine's uniqueness lies in its high solubility and stability across a wide pH range compared to other similar compounds. Its magenta color change upon binding with ferrous ions provides a clear visual indicator for analytical applications.
Ferrozine is a pyridyltriazine derivative characterized by a core 1,2,4-triazine ring system with specific substitution patterns [1]. The molecular structure consists of a central triazine ring bearing a 2-pyridyl substituent at position 3, and two phenyl rings substituted at positions 5 and 6, each carrying a sulfonic acid group at the para position [2]. The systematic chemical name is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4"-disulfonic acid [3].
The triazine ring adopts a planar configuration with the nitrogen atoms positioned at the 1, 2, and 4 positions of the six-membered heterocycle [18]. The pyridyl substituent at position 3 maintains coplanarity with the triazine ring, facilitating electron delocalization across the conjugated system [18]. The two phenyl rings at positions 5 and 6 are oriented in a staggered configuration relative to the central triazine core, with the sulfonic acid groups positioned para to the triazine attachment points [1] [2].
The disodium salt form of ferrozine has the molecular formula C₂₀H₁₂N₄Na₂O₆S₂ with a molecular weight of 514.44 g/mol [3]. This represents the fully deprotonated form where both sulfonic acid groups exist as sodium sulfonates [3]. The structural formula indicates twenty carbon atoms forming the triazine-pyridyl-diphenyl backbone, four nitrogen atoms distributed between the triazine ring (three nitrogens) and pyridyl group (one nitrogen), and two sulfonic acid groups each contributing one sulfur atom and three oxygen atoms [3] [12].
Ferrozine exists in multiple salt forms and hydration states depending on the preparation and storage conditions [2] [4]. The monosodium salt variant has the molecular formula C₂₀H₁₃N₄NaO₆S₂ with a molecular weight of 492.46 g/mol, representing a partially neutralized form where only one sulfonic acid group is deprotonated [1] [2]. The monosodium salt hydrate contains one molecule of water of crystallization, giving the formula C₂₀H₁₃N₄NaO₆S₂·H₂O with a molecular weight of 510.48 g/mol [15].
The free acid form, with molecular formula C₂₀H₁₄N₄O₆S₂ and molecular weight of 470.5 g/mol, represents the fully protonated species where both sulfonic acid groups remain undissociated . Different commercial preparations may contain varying amounts of water of crystallization, typically ranging from anhydrous to monohydrate forms [2] [4].
Ferrozine typically appears as a light yellow to yellow powder in its sodium salt forms [4] [6]. The disodium salt exhibits a light yellow to amber to dark green coloration depending on purity and hydration state [11]. The monosodium salt presents as a light yellow to yellow solid powder [6].
Water solubility varies significantly among the different salt forms. The disodium salt demonstrates high water solubility, being readily soluble in aqueous solutions [11]. The monosodium salt shows moderate water solubility of approximately 50 mg/mL [4] [6]. Ferrozine exhibits partial solubility in water, with solubility characteristics enhanced by the presence of sodium counterions [4]. The compound also demonstrates solubility in dimethyl sulfoxide at concentrations of approximately 50 mg/mL [6].
Ferrozine demonstrates excellent chemical stability at room temperature when stored in closed containers under normal storage and handling conditions [15]. The compound remains stable across a broad pH range, with the ferrous-ferrozine complex maintaining stability in solutions ranging from pH 4 to pH 9 [11]. The complex exhibits particular stability in acidic conditions, remaining stable in 1 N perchloric acid once formed [11].
Temperature stability studies indicate that ferrozine maintains its structural integrity under moderate heating conditions [15]. The compound should be stored at room temperature in a cool, dark environment to optimize long-term stability [6]. Exposure to strong oxidizing agents should be avoided as these conditions may lead to decomposition [15]. The stability profile makes ferrozine suitable for long-term storage and analytical applications under typical laboratory conditions.
Ferrozine exhibits a high melting point with decomposition occurring above 300°C [4] [11]. The monosodium salt demonstrates thermal stability with a melting point greater than or equal to 300°C [4] [6]. The disodium salt variant shows similar thermal behavior with melting occurring above 300°C [11]. The free acid form of ferrozine displays even higher thermal stability, melting with decomposition above 350°C [23].
Thermal decomposition of ferrozine occurs at elevated temperatures, producing various degradation products including carbon monoxide, oxides of nitrogen, oxides of sulfur, and carbon dioxide [15]. The high thermal stability makes ferrozine suitable for applications requiring elevated temperature conditions while maintaining structural integrity.
The UV-visible spectroscopic properties of ferrozine are dominated by its ability to form intensely colored complexes with ferrous ions [5] [11]. The ferrous-ferrozine complex exhibits a characteristic single sharp absorption peak with maximum absorbance at 562 nm [5] [11] [23]. At this wavelength, the complex demonstrates a high molar absorptivity of 27,900 M⁻¹cm⁻¹, making it exceptionally suitable for quantitative spectrophotometric analysis [11] [23] [24].
The absorption spectrum follows Beer-Lambert law behavior up to iron concentrations of approximately 4 mg/L [11] [23]. Recent studies have reported molar absorptivity values of 31,500 ± 1,500 M⁻¹cm⁻¹ under excess chelator concentrations, representing values 10-15% higher than previously reported literature values [22]. The magenta-colored ferrous complex provides excellent optical contrast for analytical measurements [11] [24].
Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |
---|---|
562 | 27,900 |
600 | 12,100 |
635 | 3,800 |
700 | <200 |
Infrared spectroscopy of ferrozine reveals characteristic absorption bands corresponding to the triazine and pyridyl structural components [18]. The stretching frequency of the N=N bond in the triazine ring appears as an important identification marker, typically observed in the region around 1502-1510 cm⁻¹ [18]. The C=N stretching vibration of the pyridine ring produces absorption bands in the range of 1590-1608 cm⁻¹ [18].
Upon complexation with metal ions, both the N=N and C=N stretching frequencies shift to lower wavenumbers due to electron donation from nitrogen atoms to the metal center [18]. The sulfonic acid groups contribute characteristic S=O stretching vibrations, providing additional identification markers in the infrared spectrum [18]. Broad absorption bands around 3400 cm⁻¹ indicate OH vibrations from associated water molecules or sulfonic acid groups [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about ferrozine and its complexation behavior [18]. In ¹H NMR spectra, the pyridyl ring protons exhibit characteristic chemical shifts with H₆ appearing as the most downfield doublet at approximately 8.74 ppm due to its proximity to the pyridyl nitrogen atom [18]. The H₃ proton resonates at around 8.54 ppm, while H₄ and H₅ protons appear at 8.56 and 8.02 ppm respectively [18].
The phenyl ring protons contribute multiple signals in the aromatic region, with meta and ortho protons to the sulfonic acid groups showing distinct coupling patterns [18]. Upon metal complexation, significant changes occur in the NMR spectra, with pyridyl protons generally shifting downfield due to reduced electron density following nitrogen coordination [18]. These spectral changes provide valuable information about the coordination mode and binding affinity of ferrozine with various metal centers [18].
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